molecular formula C10H8BF3KN B13487204 Potassium (7-aminonaphthalen-2-yl)trifluoroborate

Potassium (7-aminonaphthalen-2-yl)trifluoroborate

Cat. No.: B13487204
M. Wt: 249.08 g/mol
InChI Key: XUTOVDYJFCTFDY-UHFFFAOYSA-N
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Description

Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a trifluoroborate group attached to a naphthalene ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (7-aminonaphthalen-2-yl)trifluoroboranuide typically involves the reaction of 7-aminonaphthalene-2-boronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for potassium (7-aminonaphthalen-2-yl)trifluoroboranuide are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the naphthalene ring .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce quinones .

Scientific Research Applications

Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (7-aminonaphthalen-2-yl)trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The amino group on the naphthalene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (7-bromonaphthalen-2-yl)trifluoroboranuide
  • Potassium (7-methoxynaphthalen-2-yl)trifluoroboranuide
  • Potassium (7-nitronaphthalen-2-yl)trifluoroboranuide

Uniqueness

Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide is unique due to the presence of the amino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorescent probes and pharmaceutical intermediates, where the amino group can participate in additional interactions and reactions .

Properties

Molecular Formula

C10H8BF3KN

Molecular Weight

249.08 g/mol

IUPAC Name

potassium;(7-aminonaphthalen-2-yl)-trifluoroboranuide

InChI

InChI=1S/C10H8BF3N.K/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9;/h1-6H,15H2;/q-1;+1

InChI Key

XUTOVDYJFCTFDY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=CC(=C2)N)(F)(F)F.[K+]

Origin of Product

United States

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